2-Bromo-N-(3-isopropoxyphenyl)acetamide
Description
2-Bromo-N-(3-isopropoxyphenyl)acetamide (CAS: 918408-65-8) is an acetamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molar mass of 272.14 g/mol. Its structure features a bromoacetamide group linked to a phenyl ring substituted with an isopropoxy group at the meta position (3-position). This compound is classified as an irritant and is utilized in synthetic organic chemistry and pharmaceutical research, though its specific applications are less documented compared to analogs .
Properties
IUPAC Name |
2-bromo-N-(3-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)15-10-5-3-4-9(6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLKICKYBYECCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635226 | |
| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918408-65-8 | |
| Record name | 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-isopropoxyphenyl)acetamide typically involves the bromination of N-(3-isopropoxyphenyl)acetamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-(3-isopropoxyphenyl)acetamide is used extensively in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Substituent Size and LogP : Larger alkyloxy groups (e.g., hexyloxy, isopropoxy) increase LogP values due to hydrophobicity. The hexyloxy analog (LogP 4.2) is more lipophilic than the isopropoxy (est. ~3.5) or methoxy (est. ~2.8) derivatives .
- Electronegative Substituents : Halogens (Br, Cl) at the para or meta positions marginally increase LogP compared to methoxy or alkyloxy groups.
- Melting Points : The 4-bromo derivative exhibits a higher melting point (148–150°C), likely due to symmetrical packing and halogen-mediated intermolecular interactions .
Structural and Conformational Analysis
- Anti-Perpendicular Conformation : In 2-bromo-N-(4-bromophenyl)acetamide, the N–H bond adopts an anti-perpendicular orientation relative to the C=O and C–Br bonds, a conformation also observed in 2-chloro-N-(4-chlorophenyl)acetamide. This arrangement minimizes steric hindrance and stabilizes the crystal lattice .
Biological Activity
2-Bromo-N-(3-isopropoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.
The synthesis of this compound typically involves the bromination of N-(3-isopropoxyphenyl)acetamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction is generally conducted at room temperature to ensure complete bromination. The presence of the isopropoxy group enhances the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The bromine atom acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor functions. This property makes it a valuable tool in studying enzyme kinetics and protein interactions.
Antiproliferative Effects
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 23 |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
In enzyme inhibition studies, the compound has shown promise in modulating the activity of phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways. Selective inhibitors derived from structural modifications of compounds like this compound have been reported to exhibit improved inhibitory activity against PI3K-C2α, suggesting that similar modifications could enhance its biological efficacy .
Comparative Analysis
When compared to structurally similar compounds such as 2-Bromo-N-(3-propoxyphenyl)acetamide and 2-Bromo-N-(3-methoxyphenyl)acetamide, the unique presence of the isopropoxy group in this compound may influence its steric and electronic properties, potentially affecting its overall biological activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Isopropoxy group present | Moderate to high |
| 2-Bromo-N-(3-propoxyphenyl)acetamide | Propoxy group present | Lower |
| 2-Bromo-N-(3-methoxyphenyl)acetamide | Methoxy group present | Variable |
Case Studies
- Enzyme Interaction : A study focused on the interaction of brominated acetamides with PI3K isoforms showed that modifications in the alkoxy substituents significantly altered their inhibitory potency. The findings suggest that optimizing these groups can lead to more effective therapeutic agents targeting cancer pathways .
- Antiproliferative Activity : Another investigation into the antiproliferative effects of various substituted acetamides found that those with halogen substitutions exhibited enhanced activity against breast cancer cell lines. This study highlighted the importance of structural diversity in developing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
